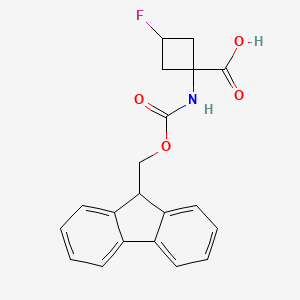

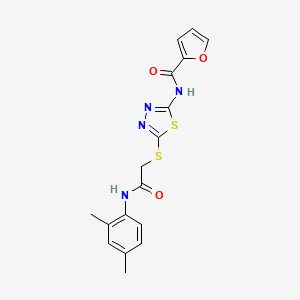

![molecular formula C18H21N3O4S2 B2550417 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide CAS No. 899970-90-2](/img/structure/B2550417.png)

2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide" is a chemically synthesized molecule that may share structural similarities with benzothiadiazine derivatives. These derivatives are known for their potential biological activities, including antioxidant, anti-inflammatory, and antitumor properties. The presence of a benzothiadiazine core, a sulfur-containing heterocycle, and an acetamide group suggests that this compound could be of interest in medicinal chemistry research.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of substituted amines with anhydrides or acid chlorides, followed by cyclization with compounds like o-aminothiophenol. For instance, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were synthesized using maleic anhydride and o-aminothiophenol . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by the presence of a benzothiadiazine ring, which is a bicyclic system containing nitrogen and sulfur atoms. The crystal structure of a related compound, N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, was determined to be monoclinic with specific cell dimensions, indicating the potential for diverse molecular conformations and interactions .

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclization, to yield a wide range of compounds with different substituents and biological activities. For example, the acylation of amino-derivatives of 1,3,4-oxadiazoles and thiadiazoles with acetyl chloride led to the formation of novel acetamides with antioxidant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. These compounds often exhibit significant biological activities, such as antioxidant and anti-inflammatory effects. Compounds with a dioxothiazolidine ring have shown good antioxidant activity in assays like DPPH radical scavenging . The presence of different substituents on the benzothiadiazine core can also affect the solubility, stability, and reactivity of these molecules.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A study highlighted the synthesis and evaluation of benzothiazole derivatives, including structures similar to the compound , for their potential antitumor activities. These compounds were tested against a range of human tumor cell lines, demonstrating considerable anticancer activity against certain cancer types. This suggests a promising avenue for the development of new anticancer agents based on benzothiazole derivatives (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Antioxidant Properties

Another study focused on the preparation of benzimidazole derivatives as antioxidants for local base oil. These derivatives showed inhibition efficiency against oxidation, highlighting their potential as antioxidants in industrial applications (J. Basta et al., 2017).

Anticonvulsant Evaluation

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide revealed significant anticonvulsant activities. These findings may contribute to the development of new therapeutic agents for managing seizure disorders (R. Nath et al., 2021).

Insecticidal Assessment

The synthesis of innovative heterocycles incorporating a thiadiazole moiety was explored for their insecticidal properties against pests such as the cotton leafworm. This research demonstrates the potential agricultural applications of such compounds in pest management strategies (A. Fadda et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-2-3-10-21-15-8-4-5-9-16(15)27(23,24)20-18(21)26-13-17(22)19-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOETZJQMSNKOHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

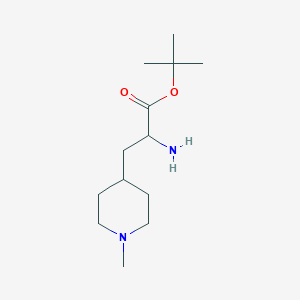

![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)

![3-(3-Methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2550337.png)

![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2550341.png)

![1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2550342.png)

![N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2550345.png)

![N-[[3-(2-Chlorophenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2550350.png)

![N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2550353.png)